(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol
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Overview
Description
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is a chiral organosilicon compound characterized by the presence of an amino group and a hydroxyl group attached to a silacyclopentane ring
Scientific Research Applications
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a silicon-containing precursor under controlled conditions to form the silacyclopentane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like tetrabutylammonium fluoride (TBAF) to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various silicon-containing compounds with modified functional groups, which can be further utilized in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A structurally similar compound with different functional groups, used in medicinal chemistry.
(2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid: Another chiral compound with distinct chemical properties and applications.
Uniqueness
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is unique due to its silicon-containing ring structure, which imparts distinct chemical reactivity and stability compared to carbon-based analogs. This uniqueness makes it valuable in the development of novel materials and bioactive compounds.
Properties
IUPAC Name |
(3S,4S)-4-amino-1,1-dimethylsilolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOSi/c1-9(2)3-5(7)6(8)4-9/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXVIINOXPJFMP-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC(C(C1)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si]1(C[C@H]([C@@H](C1)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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